Btk-IN-33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Btk-IN-33 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a crucial enzyme involved in the signaling pathways of B cells and other immune cells. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown significant potential in the treatment of various B-cell malignancies and inflammatory diseases .
準備方法
The synthesis of Btk-IN-33 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure consistency and efficiency .
化学反応の分析
Btk-IN-33 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Btk-IN-33 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways. In biology, it is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of B-cell malignancies and inflammatory diseases. In industry, it is used in the development of new drugs and therapeutic strategies targeting Bruton’s tyrosine kinase .
作用機序
Btk-IN-33 exerts its effects by covalently binding to the cysteine residue at the active site of Bruton’s tyrosine kinase. This binding results in the irreversible inhibition of the kinase activity, preventing the phosphorylation of downstream signaling molecules. The inhibition of Bruton’s tyrosine kinase disrupts the signaling pathways involved in B-cell activation, proliferation, and survival, leading to the suppression of B-cell-mediated immune responses .
類似化合物との比較
Btk-IN-33 is one of several Bruton’s tyrosine kinase inhibitors. Other similar compounds include ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. These compounds share a common mechanism of action but differ in their selectivity, potency, and safety profiles. This compound is unique in its specific binding affinity and selectivity for Bruton’s tyrosine kinase, making it a promising candidate for further development and clinical applications .
特性
分子式 |
C25H21ClN4O4 |
---|---|
分子量 |
482.9 g/mol |
IUPAC名 |
(12S)-3-(2-chloro-4-phenoxybenzoyl)-12-(trideuteriomethoxymethyl)-12-(trideuteriomethyl)-5,7,10,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-11-one |
InChI |
InChI=1S/C25H21ClN4O4/c1-25(13-33-2)24(32)29-19-12-28-23-20(21(19)30-25)17(11-27-23)22(31)16-9-8-15(10-18(16)26)34-14-6-4-3-5-7-14/h3-12,30H,13H2,1-2H3,(H,27,28)(H,29,32)/t25-/m0/s1/i1D3,2D3 |
InChIキー |
RIADFIQSVUZRGG-FEMLVCHJSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@]1(C(=O)NC2=CN=C3C(=C2N1)C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)COC([2H])([2H])[2H] |
正規SMILES |
CC1(C(=O)NC2=CN=C3C(=C2N1)C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。